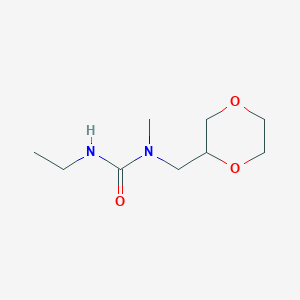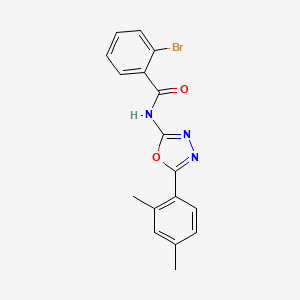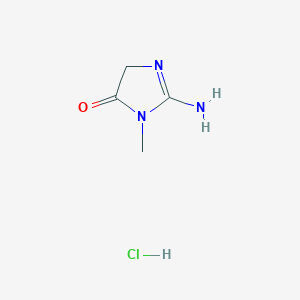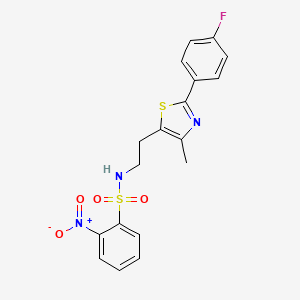![molecular formula C14H20BrN3O2 B2793294 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one CAS No. 2380141-62-6](/img/structure/B2793294.png)
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one, also known as BRD-K68174544, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase, RIPK2, which plays a crucial role in the regulation of the immune system.
Mécanisme D'action
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 is a selective inhibitor of RIPK2. It binds to the ATP-binding pocket of the kinase domain of RIPK2 and prevents its activation. This leads to the inhibition of the NF-κB and MAPK signaling pathways, which are essential for the production of pro-inflammatory cytokines. The inhibition of RIPK2 by 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Biochemical and Physiological Effects:
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to have several biochemical and physiological effects. It inhibits the activity of RIPK2 and reduces the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to reduce the severity of bacterial infections in animal models. 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to have a good safety profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has several advantages for lab experiments. It is a potent and selective inhibitor of RIPK2, which makes it an excellent tool for studying the role of RIPK2 in the immune system. It has been optimized to produce high yields and purity, which makes it easy to use in experiments. However, one limitation of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 is that it is not suitable for studying the long-term effects of RIPK2 inhibition, as it is rapidly metabolized in vivo.
Orientations Futures
There are several future directions for the use of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 in scientific research. One direction is to study the role of RIPK2 in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of RIPK2, which could have therapeutic potential for the treatment of inflammatory diseases. Additionally, the use of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 in combination with other drugs could be explored for the treatment of bacterial infections.
Méthodes De Synthèse
The synthesis of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 involves several steps. The first step involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid to form 3-[(5-bromopyrimidin-2-yl)oxy]methylpiperidine. The intermediate is then reacted with 2-methylpropan-1-one to form the final product, 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one. The synthesis of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been optimized to produce high yields and purity for scientific research purposes.
Applications De Recherche Scientifique
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been widely used in scientific research to study the role of RIPK2 in the immune system. RIPK2 is a protein kinase that plays a crucial role in the regulation of the immune response to bacterial infections. It is involved in the activation of the NF-κB and MAPK signaling pathways, which are essential for the production of pro-inflammatory cytokines. 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to inhibit the activity of RIPK2 and reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Propriétés
IUPAC Name |
1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-10(2)13(19)18-5-3-4-11(8-18)9-20-14-16-6-12(15)7-17-14/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITQYFQBALAMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)



![1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2793220.png)

![4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine](/img/structure/B2793222.png)

![3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2793225.png)

![2-{2-[ethyl(prop-2-yn-1-yl)amino]acetamido}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2793228.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2793230.png)
![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)